![molecular formula C31H38N2O6 B1669770 Daglutril CAS No. 182821-27-8](/img/structure/B1669770.png)
Daglutril
描述
达格鲁肽是一种口服活性化合物,作为混合中性内肽酶和内皮素转化酶抑制剂。 它目前正在开发中,用于治疗原发性高血压和充血性心力衰竭 . 该化合物的化学式为 C₃₁H₃₈N₂O₆,以其降低血压和蛋白尿的潜力以及其肾脏保护作用而闻名 .
准备方法
达格鲁肽的合成涉及多个步骤,从中间体的制备开始。合成路线通常包括以下步骤:
环戊烷衍生物的形成: 这涉及在特定条件下使环戊烷衍生物与乙氧基羰基-苯丁基化合物反应。
酰胺化: 然后使中间体进行酰胺化,形成环戊烷羧酰胺衍生物。
达格鲁肽的工业生产方法尚未广泛记录,但它们可能涉及优化上述合成路线以确保高收率和纯度。
化学反应分析
达格鲁肽会发生各种化学反应,包括:
氧化: 达格鲁肽可以在特定条件下被氧化以形成相应的氧化产物。
还原: 可以进行还原反应以修饰化合物中的官能团。
取代: 取代反应,特别是亲核取代反应,可以在分子上的特定部位发生。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及甲醇钠等亲核试剂。 这些反应形成的主要产物取决于所用试剂和具体条件 .
科学研究应用
Hypertension in Type 2 Diabetes and Nephropathy
Daglutril has shown promising results in managing hypertension among patients with type 2 diabetes and nephropathy. A randomized crossover trial demonstrated that this compound significantly reduced both systolic and diastolic blood pressure compared to placebo. The study included 45 patients who were treated with this compound (300 mg/day) alongside losartan, a common antihypertensive medication. Key findings included:
- Systolic Blood Pressure : Reduced by an average of 5.2 mm Hg.
- Diastolic Blood Pressure : Reduced by an average of 2.5 mm Hg.
- Safety Profile : The treatment was well-tolerated, with mild adverse effects noted .
Proteinuria Management
While this compound did not significantly reduce urinary albumin excretion compared to placebo in the aforementioned study, it has been associated with mitigating proteinuria in other contexts. Research indicates that NEP inhibitors can enhance renal function by reducing protein leakage and improving glomerular filtration rates .
Comparative Efficacy
A comparative analysis of various antihypertensive agents reveals that this compound's dual inhibition mechanism may offer advantages over single-enzyme inhibitors. For instance, traditional NEP inhibitors often fail to provide adequate blood pressure control because they also reduce the levels of vasoconstrictors like endothelin-1. In contrast, this compound's dual action allows it to maintain a more balanced effect on vascular tone .
Parameter | This compound | Traditional NEP Inhibitors | Endothelin Receptor Antagonists |
---|---|---|---|
Systolic BP Reduction (mm Hg) | 5.2 | Variable | Typically lower |
Diastolic BP Reduction (mm Hg) | 2.5 | Variable | Typically lower |
Effect on Proteinuria | Limited | Moderate | Variable |
Safety Profile | Acceptable | Varies | Generally acceptable |
Case Study 1: Efficacy in Hypertensive Patients
In a clinical trial involving hypertensive patients with type 2 diabetes, this compound was administered for eight weeks alongside standard antihypertensive therapy. Results indicated significant reductions in blood pressure without notable increases in adverse events, supporting its use as an effective adjunct therapy for this patient population .
Case Study 2: Long-term Outcomes
Longitudinal studies are needed to evaluate the long-term effects of this compound on renal outcomes and cardiovascular health. Preliminary data suggest that its ability to modulate both neprilysin and endothelin pathways may lead to improved outcomes in chronic kidney disease progression, although further research is necessary to substantiate these claims .
作用机制
达格鲁肽通过抑制中性内肽酶和内皮素转化酶来发挥作用。这种双重抑制导致血浆利钠肽和大内皮素-1水平升高,从而有助于降低右心和左心充盈压。 这些酶的联合抑制对控制心力衰竭和高血压有益 .
相似化合物的比较
达格鲁肽因其对中性内肽酶和内皮素转化酶的双重抑制作用而独一无二。类似的化合物包括:
SLV336: 另一种具有类似特性的双重抑制剂,但主要在临床前环境中研究.
SLV338: 一种具有双重抑制作用的化合物,在动物模型中显示出减少中风发生率的良好结果.
达格鲁肽因其处于开发的后期阶段及其在临床环境中潜在的治疗益处而脱颖而出。
生物活性
Daglutril, a combined inhibitor of endothelin-converting enzyme (ECE) and neutral endopeptidase (NEP), has garnered attention for its potential therapeutic applications, particularly in managing hypertension and renal complications associated with type 2 diabetes. This article delves into the biological activity of this compound, summarizing key findings from clinical trials and research studies.
This compound functions by inhibiting two critical enzymes:
- Endothelin-Converting Enzyme (ECE) : This enzyme converts big endothelin-1 (ET-1) into its active form, which is a potent vasoconstrictor.
- Neutral Endopeptidase (NEP) : NEP degrades several biologically active peptides, including natriuretic peptides that promote vasodilation and diuresis.
By simultaneously inhibiting these enzymes, this compound aims to enhance vasodilatory effects while reducing the levels of vasoconstrictors, thus potentially lowering blood pressure and improving renal function.
1. Efficacy in Hypertensive Patients with Type 2 Diabetes
A pivotal study evaluated the effects of this compound on blood pressure and renal outcomes in hypertensive patients with type 2 diabetes and nephropathy. Key details from the study include:
- Study Design : A randomized, crossover trial involving 45 patients.
- Dosage : Patients received this compound at a dose of 300 mg/day for 8 weeks, followed by a placebo period.
- Primary Endpoint : Change in 24-hour urinary albumin excretion.
- Secondary Endpoints : Blood pressure measurements (systolic, diastolic, mean), renal hemodynamics, and safety profile.
Results :
- This compound did not significantly reduce urinary albumin excretion compared to placebo (-7.6 μg/min; p=0.559).
- Significant reductions in blood pressure were observed:
- 24-hour Systolic BP : Decreased by -5.2 mm Hg (p=0.0013).
- Office Systolic BP : Decreased by -5.4 mm Hg (p=0.028).
The study concluded that this compound effectively improved blood pressure control in this high-risk population while maintaining an acceptable safety profile .
2. Comparison with Other Antihypertensives
Research comparing this compound with other antihypertensive agents indicated its unique dual-action mechanism may offer advantages over traditional treatments. For instance, studies have shown that combinations involving NEP inhibitors can enhance cardiovascular outcomes by increasing levels of beneficial peptides like atrial natriuretic peptide (ANP) while simultaneously inhibiting harmful vasoconstrictors .
Safety Profile
In clinical trials, this compound was generally well-tolerated. The most common adverse effects included mild treatment-related events such as facial or peripheral edema. Notably, the incidence of severe adverse reactions was low .
Summary of Research Findings
属性
IUPAC Name |
2-[(3S)-3-[[1-[(2R)-2-ethoxycarbonyl-4-phenylbutyl]cyclopentanecarbonyl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O6/c1-2-39-29(37)24(15-14-22-10-4-3-5-11-22)20-31(18-8-9-19-31)30(38)32-25-17-16-23-12-6-7-13-26(23)33(28(25)36)21-27(34)35/h3-7,10-13,24-25H,2,8-9,14-21H2,1H3,(H,32,38)(H,34,35)/t24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQODGUTLZXUGZ-RPBOFIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)CC2(CCCC2)C(=O)NC3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)CC2(CCCC2)C(=O)N[C@H]3CCC4=CC=CC=C4N(C3=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171341 | |
Record name | Daglutril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLV306 increased plasma natriuretic peptides and big endothelin-1 levels in a dose-dependent manner, confirming neutral endopeptidase and endothelin-converting enzyme inhibition. The combined inhibition of neutral endopeptidase and endothelin-converting enzyme may be useful in heart failure by reducing right and left cardiac filling pressures | |
Record name | Daglutril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
182821-27-8 | |
Record name | Daglutril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182821-27-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Daglutril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182821278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Daglutril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Daglutril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAGLUTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKV299446X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。